![molecular formula C14H12N2O2 B3147422 1-(7-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethan-1-one CAS No. 62230-10-8](/img/structure/B3147422.png)

1-(7-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethan-1-one

Descripción general

Descripción

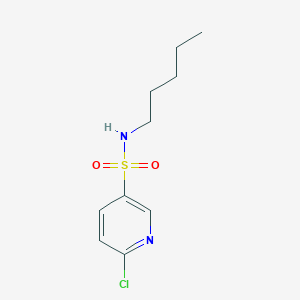

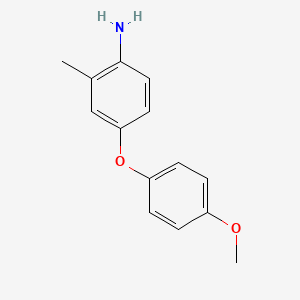

“1-(7-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethan-1-one” is a derivative of carboline . Carboline derivatives have been widely explored as anticancerous and antimicrobial drugs .

Synthesis Analysis

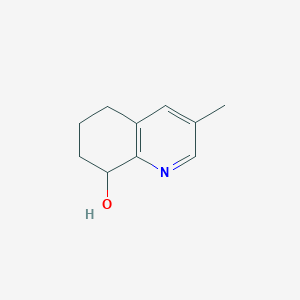

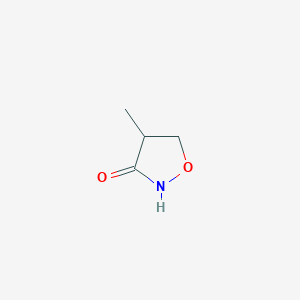

The synthesis of this compound involves a mixture of 7-methoxy-1-methyl-9H-pyrido[3,4-b]indole and triethylamine dissolved in DMF. Acetyl chloride is then added dropwise while maintaining a low temperature. After stirring for 1 hour at room temperature, the mixture is poured into water and extracted with ethyl acetate. The organic phase is washed with water and brine, respectively, and dried over Na2SO4. After removing the solvent, the crude product is purified by column chromatography on silica gel, affording the title compound .Molecular Structure Analysis

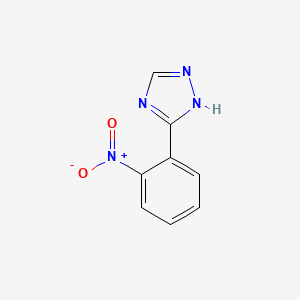

The molecular structure of this compound is C15H16N2O3. It crystallizes in the tetragonal space group I41/a . The carboline system lies approximately in a plane and the maximum displacement from the least-square plane defined by all the 13 atoms of the carboline framework is 0.047(3) Å for C11 atom .Chemical Reactions Analysis

The acetyl group is twisted by 38.2(4)° out of the plane of the carboline ring . This compound crystallizes in a space group that is different from its precursor harmine (7-methoxy-1-methyl-9H-pyrido[3,4-b]indole), which is packed with P212121 symmetry .Aplicaciones Científicas De Investigación

Mass Spectrometry Applications

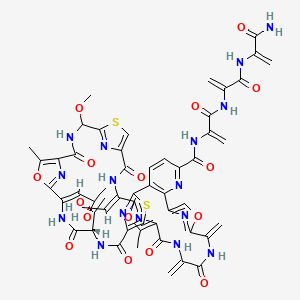

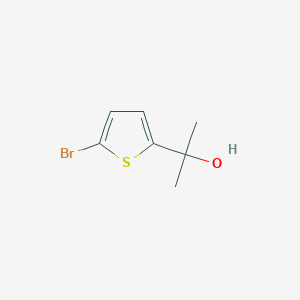

β-Carboline alkaloids, including compounds structurally related to 1-(7-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethan-1-one, have been identified as useful matrices in mass spectrometry. These compounds facilitate the analysis of high molecular mass proteins and various types of oligosaccharides in both positive and negative ion modes. This makes them valuable for detailed molecular studies in biochemistry and pharmacology (Nonami, Tanaka, Fukuyama, & Erra-Balsells, 1998).

Crystallography and Molecular Structure Analysis

Studies involving derivatives of 1-(7-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethan-1-one contribute significantly to the field of crystallography. They help in understanding the molecular structure and the formation of hydrogen-bonded chains, which is crucial for the development of new pharmaceutical compounds and materials (Dai, Zhong, An, & Zou, 2011).

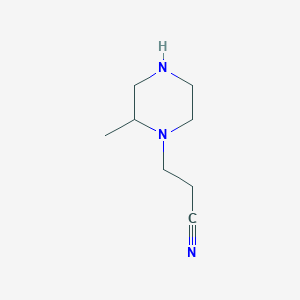

Synthesis of Heterocyclic Compounds

1-(7-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethan-1-one and its derivatives are central in synthesizing various heterocyclic compounds. These syntheses are vital for pharmaceutical research, particularly in the development of new therapeutic agents. The diversity of the resulting compounds shows the broad potential of these β-carboline derivatives in drug discovery (Goh, Mordi, & Mansor, 2015).

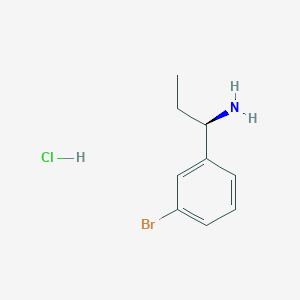

Medicinal Chemistry and Drug Synthesis

The synthesis and modification of compounds related to 1-(7-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethan-1-one are crucial in medicinal chemistry. They are used in creating new pharmacologically active compounds, such as IKK inhibitors, which have potential applications in treating various diseases (Li, Plesescu, & Prakash, 2006).

Antioxidant and Cytotoxicity Studies

β-Carboline derivatives synthesized through the Maillard reaction have shown potential in antioxidant and cytotoxicity studies. These compounds, including variants of 1-(7-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethan-1-one, demonstrate moderate antioxidant properties and mild cytotoxicity, making them candidates for further investigation in pharmacological contexts (Goh et al., 2015).

Direcciones Futuras

Propiedades

IUPAC Name |

1-(7-methoxy-9H-pyrido[3,4-b]indol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-8(17)13-14-11(5-6-15-13)10-4-3-9(18-2)7-12(10)16-14/h3-7,16H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNGVLDNQSXBDPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=CC2=C1NC3=C2C=CC(=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20977806 | |

| Record name | 1-Acetyl-1-demethylharmine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20977806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(7-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethan-1-one | |

CAS RN |

62230-10-8 | |

| Record name | Arenarine C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062230108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Acetyl-1-demethylharmine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20977806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

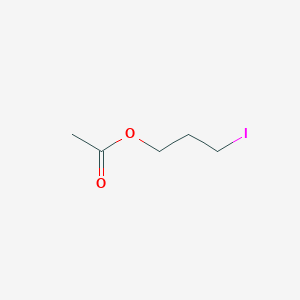

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B3147416.png)